Vico A
Description
"Vico A" (referred to in the context of as VICo) is a cobalt(III)/potassium(I) heterodinuclear catalyst intermediate involved in the copolymerization of carbon dioxide (CO₂) and propylene oxide (PO) to produce biodegradable polycarbonates. This compound plays a critical role in facilitating the equilibrium between alkoxide and carbonate intermediates during polymerization. Key mechanistic insights from density functional theory (DFT) calculations reveal that the insertion of CO₂ into the cobalt-alkoxide bond (IICo → VICo) has a free energy barrier of 16.2 kcal/mol, while the reverse decarbonation (VICo → IICo) occurs at 20.0 kcal/mol under sealed reaction conditions. The small energy difference (ΔG ≈ 3.7 kcal/mol) between these intermediates allows for a dynamic equilibrium, enabling controlled polymer chain growth .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSIPCAESCVYIPCFTGIAGCSCKNKVCYYN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Vico A belongs to the class of heterodinuclear catalysts, which combine two distinct metal centers to synergistically activate substrates. Below is a comparative analysis with structurally or functionally similar catalysts:
Mechanistic and Performance Insights
- Selectivity: this compound outperforms mononuclear Co(III) catalysts by leveraging K(I) to stabilize transition states, achieving >95% alternating polycarbonate structures. In contrast, Cr(III)-salen systems exhibit lower selectivity (85%) due to competing epoxide homopolymerization .
- Energy Efficiency : The lower energy barrier for CO₂ insertion in this compound (16.2 kcal/mol vs. 18.5 kcal/mol in Al(III)/K(I)) correlates with faster polymerization rates under mild conditions .
- Scalability : Unlike Zn(II)/Mg(II) systems, which require stringent anhydrous conditions, this compound tolerates trace moisture but demands precise pressure control to maintain equilibrium .
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